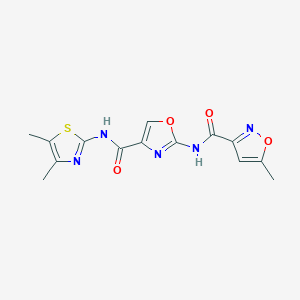

![molecular formula C19H17Cl2NO B2893263 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide CAS No. 861209-79-2](/img/structure/B2893263.png)

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

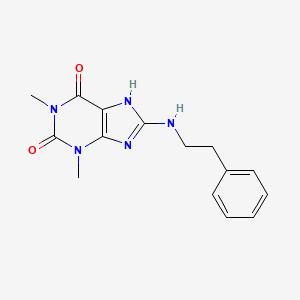

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is a chemical compound . Its molecular formula is C19H17Cl2NO .

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide include its molecular weight, which is 346.25038 . More detailed properties such as melting point, boiling point, and density are provided by ChemicalBook .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyamides

Researchers have explored the synthesis and properties of novel aromatic polyamides, employing different aromatic dicarboxylic acids and diamines. These studies highlight the solubility, thermal stability, and potential applications of polyamides in creating transparent, flexible films with significant mechanical strength. For instance, Hsiao et al. (1996) demonstrated the synthesis of high-molecular-weight polyamides with inherent viscosities indicating promising mechanical and thermal properties, suitable for various industrial applications (Hsiao & Chang, 1996).

Supramolecular Chemistry

In supramolecular chemistry, the focus has been on the design of molecules that can self-assemble into higher-order structures. For example, research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide by Lightfoot et al. (1999) revealed a unique π-stack surrounded by a triple helical network of hydrogen bonds, hinting at new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Antipathogenic Activity

The antipathogenic properties of certain derivatives have been evaluated for their potential in developing new antimicrobial agents. Limban et al. (2011) synthesized acylthioureas showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their usefulness in addressing biofilm-related infections (Limban et al., 2011).

Anticancer Research

In the context of anticancer research, the synthesis and biological evaluation of novel compounds, like phenylaminosulfanyl-1,4-naphthoquinone derivatives, have shown remarkable cytotoxic activity against various cancer cell lines. This suggests potential therapeutic applications for these compounds in cancer treatment. Ravichandiran et al. (2019) found that specific derivatives exhibited potent cytotoxic activity, with minimal toxicity to normal cells, emphasizing their potential as anticancer agents (Ravichandiran et al., 2019).

Catalysis and Organic Frameworks

Amide functionalized covalent organic frameworks (COFs) have been developed for heterogeneous catalysis, showcasing the utility of amide groups in facilitating chemical reactions. Li et al. (2019) demonstrated the efficiency of amide functionalized COFs in Knoevenagel condensation, indicating their significant catalytic potential (Li et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(3-hex-1-ynylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO/c1-2-3-4-5-7-14-8-6-9-16(12-14)22-19(23)15-10-11-17(20)18(21)13-15/h6,8-13H,2-4H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZFCLMOOJXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)

![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)